N-cyclohexyl-1-(4-methylphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide
Description
N-Cyclohexyl-1-(4-methylphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide is a heterocyclic compound featuring a pyrrolo[1,2-a]pyrazine core substituted with a 4-methylphenyl group at position 1 and a cyclohexyl carboxamide moiety at position 2. This scaffold is of interest in medicinal chemistry due to its structural similarity to inhibitors of human N-myristoyltransferase (NMT), an enzyme implicated in cancer and infectious diseases . The compound’s design leverages the pyrrolo[1,2-a]pyrazine framework, which is known to confer binding affinity to enzymatic pockets, while the 4-methylphenyl and cyclohexyl groups modulate lipophilicity and steric interactions.
Properties
IUPAC Name |
N-cyclohexyl-1-(4-methylphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O/c1-16-9-11-17(12-10-16)20-19-8-5-13-23(19)14-15-24(20)21(25)22-18-6-3-2-4-7-18/h5,8-13,18,20H,2-4,6-7,14-15H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBFXQRMNKSSJNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2C3=CC=CN3CCN2C(=O)NC4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-1-(4-methylphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between a cyclohexylamine derivative and a 4-methylphenyl-substituted pyrazine can be catalyzed by specific reagents to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-1-(4-methylphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane (DCM) or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-cyclohexyl-1-(4-methylphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxylic acid, while reduction could produce N-cyclohexyl-1-(4-methylphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-methanol .
Scientific Research Applications
N-cyclohexyl-1-(4-methylphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N-cyclohexyl-1-(4-methylphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological effects. The exact pathways and targets are subject to ongoing research, but preliminary studies suggest involvement in key signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Pyrrolo[1,2-a]Pyrazine Cores
Compound A : 1-(4-Fluorophenyl)-N-(tert-butyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2-carboxamide ()
- Key Differences: Substituents: Fluorophenyl (electron-withdrawing) vs. methylphenyl (electron-donating) at position 1; tert-butyl (bulky) vs. cyclohexyl (flexible) at the carboxamide.
Compound B: 2-Methyl-3-(4-methylphenyl)-4-phenylpyrrolo[1,2-a]pyrazinone ()
- Key Differences: Core Modification: Pyrazinone (carbonyl) vs. carboxamide. Impact: The carbonyl group in pyrazinones may reduce solubility compared to carboxamides, affecting bioavailability.
Compound C : COPP-Based NMT Inhibitors ()
- Representative Example : Compound 24 (9-ethyl-9H-carbazole-substituted COPP derivative).
- Key Differences : Carbazole vs. 4-methylphenyl substituents.
- Impact : Carbazole’s planar structure enhances stacking interactions in enzyme pockets, contributing to its low IC50 (6 µM) against NMT-1. The 4-methylphenyl group in the target compound may prioritize hydrophobic interactions over π-stacking .
Challenges and Opportunities
- Synthetic Complexity : Multi-step synthesis for pyrrolo[1,2-a]pyrazines (e.g., ) requires precise control to avoid byproducts like imidocarbomethoxy isoxazoles ().
- Activity Optimization : Introducing electron-withdrawing groups (e.g., 4-fluorophenyl) or planar aromatics (e.g., carbazole) could improve target engagement, as seen in and .
Biological Activity
N-cyclohexyl-1-(4-methylphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following structural characteristics:
- Molecular Formula : C23H28N2
- Molecular Weight : 332.5 g/mol
- IUPAC Name : 1-cyclohexyl-N-{[1-(4-methylphenyl)indol-3-yl]methyl}methanamine
Research indicates that this compound may act through various pathways:
- Inhibition of Kinases : It has been studied as a potential inhibitor of p38 MAP kinase, which plays a critical role in inflammatory responses and cell signaling pathways. This inhibition can lead to reduced inflammation and modulation of immune responses .
- Antiviral Activity : The compound exhibits antiviral properties against various viruses. For instance, derivatives of similar structures have shown effectiveness against HIV and influenza viruses . The mechanism involves interference with viral replication processes.
Antiviral Properties
Several studies have highlighted the antiviral potential of compounds within the same class as this compound:
- Activity Against Influenza : Compounds with similar structures demonstrated EC50 values ranging from 5 to 28 μM against influenza A and B viruses .
- Selectivity Index : A selectivity index (TC50/IC50) of over 35 was reported for some pyrazole derivatives against hepatitis C virus (HCV), indicating a favorable therapeutic window .
Case Studies
-
Influenza Virus Study :
- In vitro studies reported that certain derivatives inhibited influenza virus replication significantly at low micromolar concentrations.
- The most effective compounds showed an EC50 value of approximately 6.7 μM against HCV with a high selectivity index.
- Kinase Inhibition :
Comparative Analysis Table
| Compound Name | Target Virus | EC50 (μM) | Selectivity Index |
|---|---|---|---|
| N-cyclohexyl-1-(4-methylphenyl)-... | Influenza A/B | 5–28 | >35 |
| Pyrazole Derivative 1 | HCV | 6.7 | High |
| Pyrazole Urea-Based Inhibitor | p38 MAPK | Varies | Moderate |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
